molecular formula C24H31FO6 B000751 Triamcinolone acetonide CAS No. 76-25-5

Triamcinolone acetonide

Cat. No.: B000751
CAS No.: 76-25-5
M. Wt: 434.5 g/mol
InChI Key: YNDXUCZADRHECN-UHFFFAOYSA-N
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Description

Triamcinolone acetonide is a synthetic corticosteroid used for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various skin conditions, allergic reactions, and joint disorders. The compound is a more potent derivative of triamcinolone and is approximately eight times as potent as prednisone .

Biochemical Analysis

Biochemical Properties

Triamcinolone acetonide interacts with glucocorticoid receptors, which are proteins that mediate the physiological effects of glucocorticoids . The binding of this compound to these receptors can modulate gene expression and influence various biochemical reactions . The exact nature of these interactions is complex and involves multiple signaling pathways .

Cellular Effects

This compound has anti-inflammatory, antipruritic, and vasoconstrictive properties . It can influence cell function by reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules . In vitro studies have shown that this compound can exert protective effects against oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to glucocorticoid receptors, which leads to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular metabolism . The exact details of these interactions at the molecular level are complex and involve multiple signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, one study showed a dose-dependent therapeutic effect of this compound on clinical and electrophysiological parameters of neuritis, with a lower degree of inflammatory infiltrates and demyelination in the sciatic nerve . Another study showed that this compound remained potent over a longer period of time compared to other corticosteroids .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, one study showed a dose-dependent therapeutic effect of this compound in an experimental autoimmune neuritis model in Lewis rats

Metabolic Pathways

This compound is metabolized in the liver, with the major metabolite being 6-beta-hydroxy-triamcinolone . It is involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues. One study showed that after intravenous administration, this compound was eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution was 103 L, indicating that the drug is distributed throughout the body .

Subcellular Localization

Given its mechanism of action involving binding to glucocorticoid receptors, it is likely that this compound is localized to the cytoplasm and nucleus of cells, where it can influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Triamcinolone acetonide is synthesized through a series of chemical reactions involving triamcinolone. The process typically involves the formation of the acetonide derivative by reacting triamcinolone with acetone in the presence of an acid catalyst such as tosic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the use of solvents like acetone and methanol, and the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Triamcinolone acetonide has a wide range of scientific research applications:

Mechanism of Action

Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the transcription of specific genes. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. Additionally, it reduces capillary permeability and stabilizes lysosomal membranes, thereby decreasing inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and long duration of action. It is particularly effective in treating conditions that require sustained anti-inflammatory effects. Its ability to be administered via multiple routes (topical, intramuscular, intra-articular) adds to its versatility in clinical practice .

Properties

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-25-5
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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